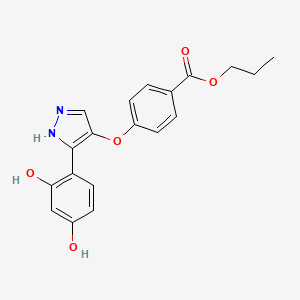![molecular formula C22H23N5O3 B2399643 7-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 899997-47-8](/img/structure/B2399643.png)
7-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazolo[1,5-a]pyrimidines are a class of compounds that have found numerous applications in medicinal chemistry due to their structural similarities with purines . They have been proposed as possible surrogates of the purine ring . Depending on the choice of substituents, the 1,2,4-triazolo[1,5-a]pyrimidine ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Synthesis Analysis
Different synthetic methods have been developed to access these heterocyclic compounds with nitrogenous rings, such as 1,2,4-triazolo[1,5-a]pyrimidines . The synthesis of these derivatives often involves the condensation of aminotriazoles and pyrimidines .
Molecular Structure Analysis
The ring system of 1,2,4-triazolo[1,5-a]pyrimidines is isoelectronic with that of purines . They are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .
Chemical Reactions Analysis
The reactivity of 1,2,4-triazolo[1,5-a]pyrimidines depends on the choice of substituents . For example, they have been used in Cu(I) catalyzed 1,3 dipolar cycloaddition reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazolo[1,5-a]pyrimidines depend on their specific structure and substituents .
Scientific Research Applications
Antimalarial Activity
The compound has been investigated for its antimalarial properties. Researchers have explored its role as a reactant for the synthesis of Ruthenium (II)-Hmtpo complexes and dihydroorotate dehydrogenase inhibitors . These inhibitors could potentially serve as novel antimalarial agents, contributing to the fight against malaria .
Agrobactericides Development
A related study involving 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolin-4-one derivatives highlighted their potential as lead compounds for the development of more efficient agrobactericides. These compounds could play a crucial role in crop protection and agriculture .
CDK2 Targeting Compounds
The compound’s scaffold has also been explored for its inhibitory effects on CDK2 (cyclin-dependent kinase 2). Novel derivatives featuring the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have shown promise as CDK2 inhibitors. These compounds may have implications in cancer therapy and cell cycle regulation .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the cell cycle progression, leading to the arrest of cell division .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression . CDK2 is essential for the transition from the G1 phase to the S phase and from the G2 phase to the M phase of the cell cycle . By inhibiting CDK2, this compound disrupts these transitions, leading to cell cycle arrest .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation . By disrupting the cell cycle, the compound prevents the division and growth of cancer cells . This leads to a significant reduction in tumor size and progression .
Future Directions
1,2,4-Triazolo[1,5-a]pyrimidines continue to be an area of interest in medicinal chemistry due to their versatility and potential for various biological activities . Future research may focus on exploring new synthetic methods, investigating their mechanism of action, and developing new derivatives with improved potency and selectivity .
properties
IUPAC Name |
7-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-13-19(21(28)25-16-8-6-5-7-9-16)20(27-22(23-13)24-14(2)26-27)15-10-11-17(29-3)18(12-15)30-4/h5-12,20H,1-4H3,(H,25,28)(H,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKWWJDCHQPVKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C)N1)C3=CC(=C(C=C3)OC)OC)C(=O)NC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

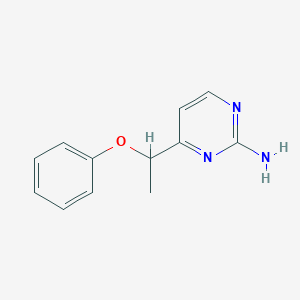
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl thiophene-2-carboxylate](/img/structure/B2399563.png)
![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2399564.png)
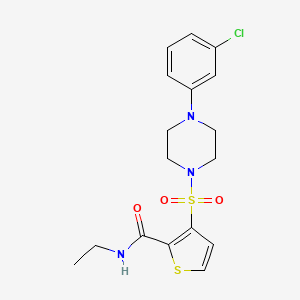
![3'-(4-Ethoxyphenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2399567.png)
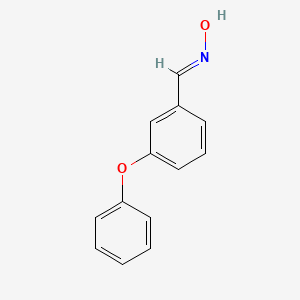
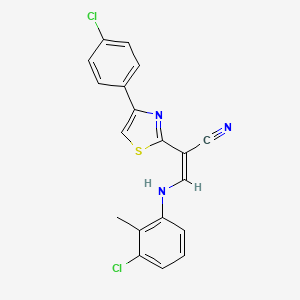
![2-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2399573.png)

![[4-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-chlorobenzoate](/img/structure/B2399575.png)
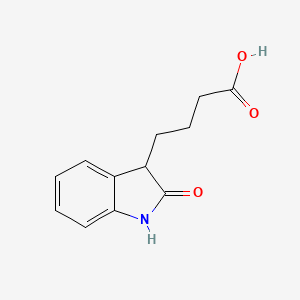
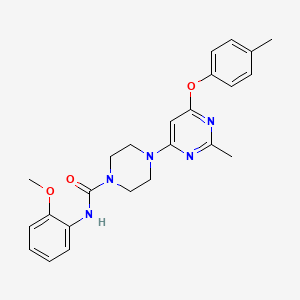
![(4-bromophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2399582.png)
